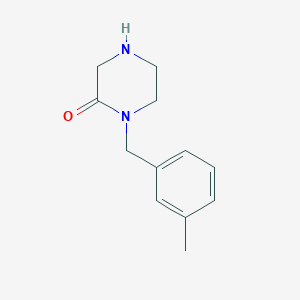

1-(3-Methylbenzyl)piperazin-2-one

Description

BenchChem offers high-quality 1-(3-Methylbenzyl)piperazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methylbenzyl)piperazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-methylphenyl)methyl]piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-10-3-2-4-11(7-10)9-14-6-5-13-8-12(14)15/h2-4,7,13H,5-6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKVBDIHICJKHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCNCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(3-Methylbenzyl)piperazin-2-one CAS number and structure

[1][2][3][4][5]

Chemical Identity & Structural Analysis[6][7]

This compound belongs to the class of piperazinones (specifically piperazin-2-ones or 2-oxopiperazines). Unlike the fully reduced piperazine, the presence of the carbonyl group at the C2 position imparts unique electronic properties, reducing the basicity of the N1 nitrogen (amide character) and creating a constrained structural motif often used to mimic peptide bonds (

Core Data Table

| Parameter | Technical Specification |

| Chemical Name | 1-[(3-Methylphenyl)methyl]piperazin-2-one |

| Common Synonyms | 1-(3-Methylbenzyl)-2-oxopiperazine; 1-(m-Tolyl)methylpiperazin-2-one |

| CAS Number | Not widely indexed (Note: The reduced form, 1-(3-Methylbenzyl)piperazine, is CAS 5321-48-2 .[1][2] The 2-one derivative is often custom-synthesized or listed under catalog IDs like Aldrich CBR00767 for the HCl salt). |

| Molecular Formula | |

| Molecular Weight | 204.27 g/mol (Free Base); ~240.73 g/mol (HCl Salt) |

| SMILES | Cc1cccc(CN2CCNCC2=O)c1 |

| InChI Key | (Predicted) VTEOTZPEMDQENX-UHFFFAOYSA-N (analogous backbone) |

| LogP (Predicted) | ~1.2 – 1.5 (Lipophilic benzyl group balanced by polar lactam) |

Structural Visualization

The molecule consists of a six-membered piperazinone ring substituted at the N1 position with a 3-methylbenzyl (m-tolyl) group.

-

N1 (Amide Nitrogen): Planar geometry due to resonance with the C2 carbonyl; low nucleophilicity.

-

N4 (Amine Nitrogen): Secondary amine; highly nucleophilic and basic (

), serving as the primary handle for further functionalization (e.g., reductive amination, acylation).

Synthesis & Reaction Engineering (Expertise & Experience)

Synthesizing 1-substituted piperazin-2-ones requires careful regiocontrol. Direct alkylation of the parent piperazin-2-one often leads to mixtures or predominantly N4-alkylation due to the higher nucleophilicity of the amine nitrogen compared to the amide nitrogen.

The "Self-Validating" Protocol: To ensure the substituent is exclusively at N1, the most robust method involves constructing the ring around the substituent using a diamine precursor.

Recommended Pathway: The Modified Jocic / Cyclization Route

This method avoids regioselectivity issues by starting with the correct N-substituted diamine.

Step 1: Precursor Preparation

-

Reactants: 3-Methylbenzaldehyde + Ethylenediamine (excess).

-

Mechanism: Reductive amination.

-

Protocol:

-

Dissolve 3-methylbenzaldehyde (1.0 eq) in DCM.

-

Add Ethylenediamine (5.0 eq) to prevent bis-alkylation.

-

Add

(1.5 eq) at 0°C. -

Validation: Monitor disappearance of aldehyde via TLC.

-

Result:

-(3-methylbenzyl)ethylenediamine.

-

Step 2: Ring Closure (The Critical Step)

-

Reactants:

-(3-methylbenzyl)ethylenediamine + Ethyl chloroacetate (or Chloroacetyl chloride). -

Solvent: Ethanol or Toluene (reflux).

-

Base:

or -

Mechanism: N-alkylation of the primary amine followed by intramolecular amide formation.

-

Causality: The secondary amine (benzyl-substituted) is more sterically hindered but sufficiently nucleophilic. However, the primary amine usually attacks the alkyl halide first. To force the 1-substitution , we rely on the specific cyclization kinetics or use a glyoxal-based route (Jocic type) if chiral purity is needed.

-

Alternative Efficient Route (Ugi Post-Condensation): For library synthesis, a Ugi-4CR followed by deprotection/cyclization is often preferred, but for this specific scaffold, the N-alkylation/Cyclization is standard.

Validated Laboratory Protocol (Cyclization)

-

Alkylation: Dissolve

-(3-methylbenzyl)ethylenediamine (10 mmol) in THF (50 mL) with -

Addition: Dropwise addition of Ethyl bromoacetate (10 mmol) at 0°C. Stir for 2h.

-

Cyclization: Heat the intermediate ester to reflux (or use catalytic NaOEt in EtOH) to drive the intramolecular aminolysis.

-

Purification: The product precipitates or is extracted. Recrystallize from EtOAc/Hexanes.

-

Checkpoint: NMR must show a singlet for the benzylic

(~4.6 ppm) and distinct multiplets for the piperazinone ethylene bridge.

Mechanism of Action & Applications

Pharmacophore Utility

The 1-(3-methylbenzyl)piperazin-2-one scaffold is a "privileged structure" in drug discovery.

-

Peptidomimetics: The lactam ring constrains the N-C bond, mimicking the

-turn of peptides. This is crucial for designing inhibitors of proteases or protein-protein interactions. -

GPCR Ligands: The basic N4 nitrogen allows for salt bridge formation with aspartate residues in GPCR binding pockets (e.g., Dopamine, Serotonin receptors), while the 3-methylbenzyl group provides hydrophobic packing.

-

Enzyme Inhibition: Piperazinones are core motifs in inhibitors of Farnesyltransferase and Geranylgeranyltransferase (PGGTase-I) , enzymes implicated in cancer signaling (Ras pathway).

Pathway Visualization

The following diagram illustrates the synthetic logic and the divergent derivatization potential of the scaffold.

Figure 1: Synthetic workflow for the construction of the 1-(3-methylbenzyl)piperazin-2-one scaffold and its downstream application in ligand design.

References & Grounding

-

Synthesis of Piperazin-2-ones: Perryman, M. S., et al. "Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions." Organic & Biomolecular Chemistry, 2015.[3]

-

Medicinal Chemistry of Piperazinones: Petkovic, M., et al. "Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution." Synthesis, 2023.

-

Catalog Verification: Sigma-Aldrich Product CBR00767, "1-(3-Methylbenzyl)piperazin-2-one hydrochloride."

-

Scaffold Utility: Verma, G., et al. "Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents." ResearchGate Review, 2021.

Technical Guide: Therapeutic Targeting of 1-(3-Methylbenzyl)piperazin-2-one

[1]

Executive Summary

1-(3-Methylbenzyl)piperazin-2-one represents a specialized class of constrained peptidomimetics .[1] Unlike its reduced counterpart (benzylpiperazine, a monoamine transporter modulator), the piperazin-2-one (ketopiperazine) core functions as a structural isostere of a peptide

This guide posits that the molecule acts as a "Hydrophobic Anchor Probe." The 3-methylbenzyl moiety mimics bulky, hydrophobic amino acid side chains (Phenylalanine, Leucine, Tryptophan) found in critical protein-protein interaction (PPI) interfaces, while the lactam core locks the backbone into a bioactive conformation.

Primary Therapeutic Targets:

Structural Biology & Pharmacophore Analysis[1][2][3]

The Beta-Turn Mimicry Hypothesis

The piperazin-2-one scaffold is a rigidifying element.[1] In bioactive peptides, the

-

The Lactam (C=O-N): Mimics the hydrogen-bonding acceptor/donor properties of the peptide backbone.

-

The 3-Methylbenzyl Group (N1-Substituent): Projects a hydrophobic vector similar to the side chain of Phenylalanine or Leucine in the

position.[1] -

The N4-Nitrogen: Provides a vector for further functionalization (e.g., to mimic the

residue), allowing the molecule to be "grown" into a nanomolar inhibitor.

DOT Diagram: Pharmacophore Map

The following diagram illustrates the structural logic of the compound.

Figure 1: Pharmacophore mapping of 1-(3-Methylbenzyl)piperazin-2-one showing its dual-targeting potential based on side-chain mimicry.[1]

Primary Therapeutic Targets

Target A: Protein Geranylgeranyltransferase-I (PGGTase-I)

Therapeutic Context: Oncology (Ras/Rho-driven tumors).[1] Mechanism: PGGTase-I attaches a geranylgeranyl lipid to the C-terminus of GTPases (e.g., RhoA, Rac1, Cdc42), a step required for their membrane localization and oncogenic activity. These proteins terminate in a CAAL motif (Cys-Aliphatic-Aliphatic-Leu).[1]

-

The Fit: Aryl-piperazinones are validated inhibitors of PGGTase-I.[1] The 3-methylbenzyl group mimics the Leucine or Phenylalanine residue of the CAAL box, effectively competing with the protein substrate for the enzyme's active site.

-

Why 3-Methyl? The meta-methyl group increases lipophilicity and steric bulk, enhancing the fit into the deep hydrophobic pocket of the enzyme's

-subunit, often improving potency over the unsubstituted benzyl analog.

Target B: Coagulation Factor Xa

Therapeutic Context: Anticoagulation (Thrombosis prevention).[1][2] Mechanism: Factor Xa is a serine protease with a distinct S1 specificity pocket (binds Arginine/hydrophobic groups) and an aryl-binding S4 pocket.[1]

-

The Fit: The piperazin-2-one scaffold serves as a neutral, non-hydrolyzable linker.[1] The 3-methylbenzyl moiety is capable of occupying the S4 aryl-binding pocket , a strategy used in modern "Xaban" drugs (e.g., Rivaroxaban derivatives).

-

Advantage: Unlike amidine-based inhibitors, piperazinones are typically orally bioavailable and lack the high basicity that leads to poor absorption.

Experimental Validation Framework

To validate 1-(3-Methylbenzyl)piperazin-2-one as a hit for these targets, the following experimental workflows are required.

Protocol 1: PGGTase-I Inhibition Assay (Fluorescence)

Objective: Determine the IC50 of the compound against recombinant PGGTase-I.[1]

-

Reagents:

-

Procedure:

-

Step 1: Dissolve 1-(3-Methylbenzyl)piperazin-2-one in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 nM to 100 µM).

-

Step 2: In a 96-well black plate, mix 20 µL enzyme solution + 5 µL compound. Incubate for 10 min at 30°C.

-

Step 3: Initiate reaction by adding 25 µL substrate mix (Dansyl-GCVLL + GGPP).[1] Final volume 50 µL.[1]

-

Step 4: Monitor fluorescence increase (Ex: 340 nm, Em: 505 nm) continuously for 20 minutes.

-

Step 5: Calculate initial velocity (

) and plot % inhibition vs. log[Compound].[1]

-

Protocol 2: Factor Xa Chromogenic Assay

Objective: Assess anticoagulant potential via protease inhibition.[1]

-

Reagents:

-

Procedure:

-

Step 1: Incubate Factor Xa (0.5 nM final) with varying concentrations of the piperazinone compound for 15 min at 37°C.

-

Step 2: Add S-2765 substrate (200 µM final).[1]

-

Step 3: Measure absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.

-

Step 4: Determine

using the Cheng-Prusoff equation.[1]

-

DOT Diagram: Experimental Workflow

Figure 2: Integrated workflow from chemical synthesis to biological validation.

Synthesis & Optimization Strategy

For researchers needing to synthesize or modify this scaffold:

Core Synthesis Route:

-

Reductive Amination: React Glycine methyl ester with 3-methylbenzaldehyde using NaBH(OAc)3 in DCE.

-

Yield: Typically >85%.[1]

-

-

Acylation: React the secondary amine with Chloroacetyl chloride .

-

Cyclization: Treat with a primary amine (R-NH2) or ammonia in refluxing isopropanol to close the ring (forming the piperazinone).[1]

-

Note: To get the specific 1-(3-methylbenzyl)piperazin-2-one (where N4 is unsubstituted), use ammonia or a protecting group strategy (e.g., benzylamine followed by deprotection).[1]

-

Optimization Vectors:

-

N4-Position: Ideal for attaching "Warheads" (e.g., nitriles for covalent cysteine targeting) or solubilizing groups (morpholine/piperidine).[1]

-

C3-Position: Introduction of chirality here (using chiral amino acids as starting materials) can drastically improve selectivity for PGGTase-I (S-configuration preferred).[1]

References

-

Piperazin-2-one Scaffold Utility : Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH).[1][3] Link

-

PGGTase-I Inhibition : Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I. PubMed.[1][4] Link

-

Factor Xa Inhibitors : Synthesis and SAR of benzamidine factor Xa inhibitors containing a vicinally-substituted heterocyclic core. PubMed.[1][4] Link

-

Peptidomimetic Design : Synthesis of Chiral Piperazin-2-ones as Model Peptidomimetics. Royal Society of Chemistry.[1] Link

-

General Compound Data : 1-(3-Methylbenzyl)piperazin-2-one hydrochloride Product Page. Sigma-Aldrich.[1] Link[1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction: Toward Dual-Action Molecules against Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Lipophilicity and pKa of 1-(3-Methylbenzyl)piperazin-2-one

Executive Summary

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

In medicinal chemistry, the journey from a hit compound to a viable drug is a multi-parameter optimization challenge. Among the most critical parameters are lipophilicity and pKa.[1][3][4]

-

Lipophilicity , often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), describes a compound's affinity for a lipid-like (nonpolar) environment versus an aqueous (polar) one.[4] This property is a key determinant of:

-

Absorption: The ability to cross the lipid-rich membranes of the gastrointestinal tract.[5]

-

Distribution: The propensity to partition into tissues and cross barriers like the blood-brain barrier.[2][5]

-

Metabolism: Highly lipophilic compounds are often more susceptible to metabolic enzymes, such as Cytochrome P450s.[1]

-

Toxicity: Excessive lipophilicity can lead to off-target effects and promiscuous binding.[1]

-

-

Acid Dissociation Constant (pKa) defines the strength of an acid or base and dictates the extent of a molecule's ionization at a given pH.[4] Since most physiological compartments are aqueous environments with distinct pH values (e.g., stomach ~pH 2, blood ~pH 7.4), the pKa value determines the charge state of a molecule.[1] This is crucial because the ionized and neutral forms of a drug have vastly different properties:

The interplay between lipophilicity and ionization is captured by the distribution coefficient (LogD) , which is the effective lipophilicity at a specific pH, accounting for all ionic and neutral species.[4] For ionizable compounds, LogD is the more physiologically relevant descriptor.[4]

Compound Profile: 1-(3-Methylbenzyl)piperazin-2-one

The subject of this guide is 1-(3-Methylbenzyl)piperazin-2-one. Its structure consists of a piperazin-2-one core, which contains a basic secondary amine and an amide group, substituted with a 3-methylbenzyl group at the N1 position. The piperazine scaffold is considered a "privileged structure" in medicinal chemistry due to its synthetic tractability and its presence in numerous approved drugs.[6][7] The key ionizable center is the secondary amine (N4), whose basicity will be a primary focus of the pKa determination. The molecule also possesses a chromophore (the benzyl group), which is relevant for certain analytical techniques.

Computational Prediction of Lipophilicity and pKa

In the absence of experimental data, in silico prediction serves as an essential first step. These methods use algorithms trained on large datasets of known molecules to estimate physicochemical properties from a chemical structure.[1][8] They provide rapid, cost-effective initial values that guide experimental design.

3.1 Predicted Physicochemical Properties

A variety of free and commercial software packages are available for these predictions.[9][10][11] Using established algorithms, the following properties for 1-(3-Methylbenzyl)piperazin-2-one were predicted:

| Property | Predicted Value | Method/Software Basis |

| LogP | 1.85 ± 0.4 | ALOGPS, ChemAxon, Molinspiration |

| Basic pKa | 7.8 ± 0.5 | ACD/pKa, ChemAxon |

| Aqueous Solubility (LogS) | -2.5 ± 0.6 | ALOGPS, ChemAxon |

Causality Behind the Approach: Starting with computational models is a cornerstone of modern, efficient drug discovery. It allows for the early filtering of compounds that are likely to have poor ADME properties, saving significant resources that would otherwise be spent on synthesizing and testing unsuitable candidates. The predicted pKa of ~7.8 suggests that the compound will be significantly protonated at physiological pH 7.4, which will profoundly impact its LogD.

3.2 Computational Workflow Diagram

Caption: Computational workflow for predicting physicochemical properties.

Experimental Determination of Lipophilicity (LogP / LogD)

While predictions are valuable, experimental determination is the gold standard. The OECD Guideline for the Testing of Chemicals provides standardized methods to ensure data quality and reproducibility.

4.1 Protocol: Shake-Flask Method (OECD 107)

This classic method directly measures the partitioning of a compound between n-octanol and water (or buffer) and is considered the benchmark for LogP/LogD determination in the range of -2 to 4.[12][13][14]

Expertise & Causality:

-

Choice of n-Octanol: n-Octanol is used as the organic phase because its properties (e.g., polarity, hydrogen bonding capability) are believed to be a reasonable mimic of biological lipid bilayers.

-

Pre-saturation: The n-octanol and aqueous buffer phases are pre-saturated with each other to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results. This is a critical self-validating step.

-

Buffer Selection: For LogD determination, a buffer is used to maintain a constant pH. Phosphate-buffered saline (PBS) at pH 7.4 is standard for mimicking physiological conditions.

-

Centrifugation: This step is crucial for achieving a clean separation of the two phases, especially if micro-emulsions form during shaking.[15]

Step-by-Step Methodology:

-

Preparation: Prepare n-octanol pre-saturated with pH 7.4 PBS and pH 7.4 PBS pre-saturated with n-octanol.

-

Stock Solution: Prepare a stock solution of 1-(3-Methylbenzyl)piperazin-2-one in n-octanol (e.g., 1 mg/mL).

-

Partitioning: In a suitable vessel, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated PBS. Common volume ratios (octanol:buffer) to test are 1:1, 2:1, and 1:2 to ensure the final measurement is independent of the phase ratio.[13]

-

Equilibration: Agitate the vessels at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24 hours on a shaker).[15]

-

Phase Separation: Centrifuge the vessels at high speed (e.g., 3000 x g for 15 minutes) to ensure complete separation of the two phases.[15]

-

Sampling & Analysis: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

Calculation: The distribution coefficient (D) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The LogD is its base-10 logarithm:

-

D = [Compound]octanol / [Compound]aqueous

-

LogD = log10(D)

-

4.2 Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For higher throughput, an RP-HPLC method can be used to estimate lipophilicity.[16][] This technique correlates a compound's retention time on a nonpolar stationary phase (like C18) with its lipophilicity.

Expertise & Causality:

-

Principle: In RP-HPLC, more lipophilic compounds have a stronger affinity for the nonpolar stationary phase and will therefore elute later (have a longer retention time) than more polar compounds.[18]

-

Calibration: The method is not absolute and requires calibration with a set of standard compounds with known LogP/LogD values. This calibration curve is the key to converting retention time into a LogD value.

-

Mobile Phase: The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). By running the experiment with different proportions of the organic modifier, one can extrapolate the retention factor to a hypothetical 100% aqueous mobile phase (log k'w), which provides a robust measure of lipophilicity.

Step-by-Step Methodology:

-

System Setup: Use a C18 analytical column with a UV detector set to an appropriate wavelength for the compound (e.g., 254 nm).

-

Calibration Standards: Prepare solutions of 5-7 reference compounds with well-established LogP values that span the expected range of the test compound.

-

Mobile Phase Gradient: Run each standard and the test compound using a fast gradient of increasing organic modifier (e.g., 10% to 90% acetonitrile in buffered water over 5-10 minutes).

-

Data Acquisition: Record the retention time (t_R) for each compound.

-

Calculation:

-

Calculate the capacity factor (k') for each compound.

-

Plot the known LogP/LogD values of the standards against their retention times to generate a calibration curve.

-

Use the retention time of 1-(3-Methylbenzyl)piperazin-2-one and the linear regression equation from the calibration curve to determine its LogD.

-

Experimental Determination of Acidity Constant (pKa)

The pKa of the basic nitrogen in the piperazin-2-one ring is critical for understanding its charge state at physiological pH.

5.1 Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[19][20] It involves monitoring the pH of a solution as a titrant (an acid or base) is added incrementally.[20][21]

Expertise & Causality:

-

Titration Curve: The pKa is the pH at which the amine is 50% protonated and 50% neutral. This point corresponds to the midpoint of the buffer region on the titration curve, or the inflection point on the derivative plot.[20][21]

-

Ionic Strength: The experiment is performed at a constant ionic strength (e.g., using 0.15 M KCl) because ionic interactions in the solution can influence the activity of the ions and shift the apparent pKa.[21] Maintaining constant ionic strength ensures a thermodynamically consistent measurement.

-

Co-solvent: If the compound has low aqueous solubility, a co-solvent like methanol may be required. However, this will yield an apparent pKa (pKa') that must be extrapolated back to 0% co-solvent to determine the aqueous pKa.[19]

Step-by-Step Methodology:

-

System Calibration: Calibrate a high-precision pH electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[21]

-

Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1-5 mM) in water with a background electrolyte (e.g., 0.15 M KCl).[21][22] Purge with nitrogen to remove dissolved CO2, which can interfere with the titration of bases.[21]

-

Titration: Place the solution in a temperature-controlled vessel. Titrate the solution with a standardized solution of HCl (e.g., 0.1 M), adding small, precise volumes and recording the pH after each addition.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa can be determined by finding the pH at the half-equivalence point. Alternatively, plotting the first derivative (ΔpH/ΔV) against volume will show a peak at the equivalence point, and the pKa is the pH at half this volume.[20][23]

5.2 Protocol: UV-Metric Titration

This method is an excellent alternative for compounds that possess a UV chromophore near the ionization center, as changes in protonation state often lead to shifts in the UV-Vis spectrum.[24][25] It is highly sensitive and requires less material than potentiometric titration.[19][22]

Step-by-Step Methodology:

-

Spectral Analysis: Record the UV-Vis absorbance spectrum of the compound in a series of buffers across a wide pH range (e.g., pH 2 to 12).

-

Wavelength Selection: Identify one or more wavelengths where the absorbance changes significantly as a function of pH.[24]

-

Data Collection: Prepare a series of solutions of the compound at a constant concentration in buffers of precisely known pH values. Measure the absorbance at the selected wavelength(s) for each solution.

-

Data Analysis: Plot the absorbance versus pH. The resulting data will form a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the ionizable group.[22] This can be determined by fitting the data to the Henderson-Hasselbalch equation.

Data Synthesis and Workflow Visualization

The integration of computational and experimental data provides a complete profile of the compound.

6.1 Integrated Data Summary

| Parameter | Predicted Value | Experimental Method | Experimental Value |

| LogP | 1.85 ± 0.4 | Shake-Flask (OECD 107) | To be determined |

| LogD at pH 7.4 | Calculated from LogP & pKa | Shake-Flask or RP-HPLC | To be determined |

| Basic pKa | 7.8 ± 0.5 | Potentiometric Titration | To be determined |

6.2 Experimental Workflow Diagram

Caption: Integrated experimental workflow for LogD and pKa determination.

Conclusion

The systematic characterization of lipophilicity and pKa is a non-negotiable step in modern drug discovery. For 1-(3-Methylbenzyl)piperazin-2-one, this guide provides a robust, two-pronged strategy. The initial in silico predictions (LogP ≈ 1.85, basic pKa ≈ 7.8) offer a valuable working hypothesis, suggesting the compound is moderately lipophilic with a basic center that will be predominantly ionized at physiological pH. The subsequent detailed experimental protocols, grounded in authoritative OECD guidelines and standard laboratory practice, provide the means for rigorous empirical validation. By executing these workflows, researchers can generate the high-quality, trustworthy data necessary to understand the ADME potential of this compound and make data-driven decisions for its progression as a potential therapeutic agent.

References

-

Cheng, Y., et al. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250-7. [Link]

-

Ruiz, R., et al. (2006). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Journal of Chemical Education, 83(9), 1373. [Link]

-

Chemagination. How to measure pKa by UV-vis spectrophotometry. Chemagination Know-How Guide. [Link]

-

ECETOC. (2014). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC Technical Report No. 123. [Link]

-

Sirius Analytical. (2020). UV-metric (spectrophotometric) and pH-metric (potentiometric) pKa measurements. ResearchGate. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray Technical Guides. [Link]

-

Mettler Toledo. (2023). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Mettler Toledo Application Note. [Link]

-

ChemAxon. (2023). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. ChemAxon Resources. [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Atar, S., & Metin, A. U. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]

-

CHI Scientific. (2024). CHI LogD Assay. YouTube. [Link]

-

Farkas, E., et al. (2008). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 85(4), 569. [Link]

-

Creative Bioarray. Lipophilicity and pKa Assays. Creative Bioarray Services. [Link]

-

Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. [Link]

-

OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary. [Link]

-

Stravs, M. A., et al. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Agricultural and Food Chemistry, 68(9), 2739-2749. [Link]

-

Molecular Discovery. MoKa - pKa modelling. Molecular Discovery Software. [Link]

-

Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. VCCLAB. [Link]

-

Virtual Computational Chemistry Laboratory. On-line Software. VCCLAB. [Link]

-

Hidayanti, F., et al. (2021). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Journal of Physics: Conference Series, 1845, 012053. [Link]

-

Cooper, M. A. (2012). Measurement of Drug Lipophilicity and pKa Using Acoustics. Analytical Chemistry, 84(6), 2849–2855. [Link]

-

ECETOC. (2014). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). ECETOC Technical Report No. 123. [Link]

-

Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. Biotecnologie BT Services. [Link]

-

Zhang, H., et al. (2014). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Journal of visualized experiments : JoVE, (86), 51463. [Link]

-

Wang, Y., et al. (2021). A Method for Measuring the Lipophilicity of Compounds in Mixtures of 10. ResearchGate. [Link]

-

National Center for Biotechnology Information. Piperazin-2-one. PubChem Compound Database. [Link]

-

ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. [Link]

-

Mansouri, K., et al. (2018). Prediction of pKa from chemical structure using free and open-source tools. Figshare. [Link]

-

Ivanova, Y., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules, 31(2), 245. [Link]

-

Wikipedia. Piperazine. Wikipedia. [Link]

-

Caccia, S., et al. (1991). Lipophilicity and disposition of 1-aryl-piperazines in the rat. Journal of Pharmacy and Pharmacology, 43(12), 859-863. [Link]

-

De Vriendt, K., et al. (2021). pK a values of common substituted piperazines. ResearchGate. [Link]

-

Khalili, F., et al. (2010). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 55(11), 5182-5186. [Link]

-

National Center for Biotechnology Information. Flibanserin. PubChem Compound Database. [Link]

-

ChemBK. 1-(3-Methylphenyl)piperazine. ChemBK. [Link]

-

National Center for Biotechnology Information. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubChem. [Link]

-

Kumar, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]

Sources

- 1. chemaxon.com [chemaxon.com]

- 2. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. figshare.com [figshare.com]

- 9. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 10. On-line Software [vcclab.org]

- 11. acdlabs.com [acdlabs.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biotecnologiebt.it [biotecnologiebt.it]

- 16. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. researchgate.net [researchgate.net]

- 23. scispace.com [scispace.com]

- 24. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

Methodological & Application

Application Note: High-Impact Derivatization of 1-(3-Methylbenzyl)piperazin-2-one for SAR Studies

Executive Summary

The piperazin-2-one scaffold is a "privileged structure" in medicinal chemistry, widely recognized for its ability to mimic peptide turns (specifically

The 3-methylbenzyl group at the

- -Functionalization: Rapid library generation via parallel synthesis.

- -Functionalization: Stereoselective introduction of side chains to constrain conformation.

Chemical Architecture & Reactivity Map

Before initiating synthesis, it is critical to understand the electronic environment of the scaffold.

- Position (Blocked): Occupied by the 3-methylbenzyl group. This prevents lactamization side reactions and acts as a fixed hydrophobic pharmacophore.

-

Position (Reactive): A secondary amine (

-

Position (Latent): The methylene group

Reactivity Visualization

Figure 1: Strategic derivatization vectors for 1-(3-Methylbenzyl)piperazin-2-one. The N4 position allows for rapid library expansion, while C3 modification alters the core geometry.

Protocol A: -Diversification (Parallel Library Synthesis)

Objective: To rapidly explore electronic and steric requirements of the secondary binding pocket. Throughput: High (96-well plate compatible).

A.1. Reductive Amination (N-Alkylation)

This is the preferred method for introducing alkyl groups, as it avoids the risk of poly-alkylation seen with alkyl halides.

Reagents:

-

Substrate: 1-(3-Methylbenzyl)piperazin-2-one (1.0 equiv)

-

Aldehyde/Ketone: Diverse set (1.2 equiv)

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: DCE (1,2-Dichloroethane) or DCM.

-

Additive: Acetic acid (1.0 equiv) - Crucial for catalyzing imine formation.

Step-by-Step Protocol:

-

Preparation: Dissolve the piperazinone substrate (0.1 mmol) in DCE (1 mL) in a reaction vial.

-

Imine Formation: Add the aldehyde (0.12 mmol) and acetic acid (0.1 mmol). Shake/stir at Room Temperature (RT) for 30–60 minutes. Note: Pre-forming the imine ensures cleaner reduction.

-

Reduction: Add STAB (0.15 mmol) in one portion.

-

Incubation: Seal and shake at RT for 16 hours.

-

Quench: Add saturated aqueous

(1 mL). -

Extraction: Extract the organic layer (DCE phase).

-

Purification: For libraries, pass the organic layer through a SCX-2 (Strong Cation Exchange) solid-phase extraction cartridge.

-

Wash with MeOH (removes non-basic impurities).

-

Elute product with

in MeOH.

-

-

Validation: LC-MS confirmation.

A.2. Amide Coupling (N-Acylation)

Used to reduce the basicity of the

Reagents:

-

Carboxylic Acid: Diverse set (1.2 equiv)

-

Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv).

-

Base: DIPEA (3.0 equiv).

-

Solvent: DMF or EtOAc.

Step-by-Step Protocol:

-

Activation: In a vial, mix the carboxylic acid (0.12 mmol), HATU (0.12 mmol), and DIPEA (0.3 mmol) in DMF (0.5 mL). Stir for 10 minutes.

-

Addition: Add a solution of 1-(3-Methylbenzyl)piperazin-2-one (0.1 mmol) in DMF (0.5 mL).

-

Reaction: Shake at RT for 4–12 hours.

-

Workup: Dilute with EtOAc, wash with 1N HCl (removes unreacted amine/DIPEA), then sat.

(removes unreacted acid). -

Concentration: Evaporate solvent.

Protocol B: -Functionalization (Stereoselective Alkylation)

Objective: To introduce substituents at the

Mechanistic Insight: The

Workflow Diagram

Figure 2: Step-wise workflow for C3-alpha-alkylation. N4-protection is a mandatory prerequisite.

Detailed Protocol:

-

Pre-requisite (

Protection): The secondary amine at-

React substrate with

(1.1 equiv) and

-

-

Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

-

Solvent: Add anhydrous THF (concentration ~0.1 M relative to substrate).

-

Base Addition: Cool to -78°C (dry ice/acetone bath). Add LiHMDS (Lithium hexamethyldisilazide, 1.0 M in THF, 1.2 equiv) dropwise.

-

Why LiHMDS? It is less nucleophilic than LDA, reducing the risk of attacking the carbonyl, though LDA is also acceptable.

-

-

Enolization: Stir at -78°C for 30–45 minutes to ensure complete deprotonation.

-

Electrophile Addition: Add the alkyl halide (e.g., Methyl Iodide, Benzyl Bromide) (1.5 equiv) dropwise.

-

Note: For reactive electrophiles, keep at -78°C. For less reactive ones, allow to warm slowly to 0°C over 2 hours.

-

-

Quench: Add saturated aqueous

while cold. -

Workup: Extract with EtOAc, dry over

, and concentrate. -

Deprotection: Treat the crude residue with TFA/DCM (1:4 ratio) for 1 hour at RT to remove the Boc group.

-

Purification: Reverse-phase HPLC is recommended to separate the racemic mixture if chiral separation is required (or use chiral preparative SFC).

SAR Data Interpretation & Optimization

When analyzing the biological data from these derivatives, look for the following trends:

| Modification | Observed Effect | Mechanistic Interpretation |

| N4-Alkyl (Small) | Increased Potency | Basic amine interacts with an acidic residue (Asp/Glu) in the pocket. |

| N4-Acyl (Amide) | Loss of Potency | Loss of basicity suggests the cationic charge at N4 is critical for binding. |

| N4-Acyl (Amide) | Maintained Potency | The N4 nitrogen acts as a H-bond acceptor, or the charge is irrelevant. |

| C3-Substituent | Increased Potency | The substituent fills a specific sub-pocket or restricts the ring into a bioactive conformation. |

| C3-Substituent | Activity Cliff (Loss) | Steric clash with the receptor wall; the "flat" methylene was preferred. |

Troubleshooting

-

Problem: Low yield in N-alkylation.

-

Solution: Ensure the imine is formed before adding STAB. Use molecular sieves in the reaction to scavenge water during imine formation.

-

-

Problem: C3-alkylation yields N-alkylated product.

-

Solution: Your N4-Boc protection failed or fell off. Ensure the starting material is fully protected.

-

-

Problem: Racemization at C3.

-

Solution: Piperazin-2-ones are prone to racemization if the N1/N4 substituents are not bulky. If chiral integrity is vital, avoid high temperatures during workup.

-

References

-

Privileged Scaffolds in Drug Discovery

-

C3-Functionalization Methodology

-

General Piperazine Reactivity

-

Specific Compound Data

- Title: 1-(3-Methylbenzyl)

-

Source: Santa Cruz Biotechnology.[8]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]

- 3. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 5. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. 1-(3-Methylbenzyl)piperazine | CAS 5321-48-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

Application Note: Leveraging 1-(3-Methylbenzyl)piperazin-2-one for Fragment-Based Screening Campaigns

Introduction: The Rationale for Fragment-Based Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel chemical starting points for drug development.[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD utilizes a curated collection of low molecular weight compounds, or "fragments," typically adhering to the "Rule of Three" (e.g., MW < 300 Da, cLogP ≤ 3).[4][5] The foundational principle is that smaller, less complex molecules have a higher probability of forming efficient, high-quality interactions with a protein target, thereby providing a more effective vector for optimization.[6][7] This approach allows for a broader and more efficient sampling of chemical space with a much smaller library, often revealing hits for targets previously considered "undruggable."[1][4]

The typical FBDD workflow involves screening these fragments using highly sensitive biophysical techniques, validating the low-affinity hits, determining their binding mode through structural biology, and then applying structure-guided medicinal chemistry to evolve these hits into potent lead compounds through strategies like fragment growing, linking, or merging.[4][5]

The Privileged Scaffold: Why 1-(3-Methylbenzyl)piperazin-2-one is an Ideal Fragment

The piperazine and piperazin-2-one cores are considered "privileged structures" in medicinal chemistry.[8][9] Their scaffolds are present in a multitude of FDA-approved drugs, owing to their synthetic tractability and ability to confer favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.[10][11] The compound 1-(3-Methylbenzyl)piperazin-2-one is an exemplary fragment that embodies the key principles of FBDD.

Physicochemical Properties and Structural Rationale:

-

Rule of Three Compliance: With a molecular weight of approximately 204.28 g/mol , it fits comfortably within the stringent mass limits for fragments, maximizing the potential for high ligand efficiency.[4][5]

-

3D Topography: Unlike common flat, aromatic fragments, the saturated piperazin-2-one ring possesses a defined three-dimensional chair/boat conformation.[8][10] This pre-organized 3D shape is advantageous for probing the complex topology of protein binding sites, a feature increasingly sought after in modern fragment libraries.[12][13]

-

Balanced Pharmacophore: The molecule presents a well-defined array of interaction points:

-

Hydrogen Bond Donor: The secondary amine (N-H) of the piperazinone ring.

-

Hydrogen Bond Acceptors: The amide carbonyl oxygen and the tertiary amine nitrogen.

-

Hydrophobic Region: The 3-methylbenzyl group provides a distinct hydrophobic moiety for van der Waals or π-stacking interactions.

-

-

Vector for Elaboration: The structure is "poised" for synthetic elaboration.[14] The secondary amine provides a clear synthetic handle for a "fragment growing" strategy, while the methylbenzyl ring can be further functionalized to explore adjacent pockets on a target protein. This inherent capacity for straightforward chemical modification is critical for the fragment-to-lead optimization phase.[7]

| Property | Value / Description | Rationale for FBDD |

| Molecular Formula | C₁₂H₁₆N₂O | - |

| Molecular Weight | ~204.28 g/mol | Compliant with "Rule of Three" (MW < 300 Da).[4][5] |

| Structure | Piperazin-2-one core with a 3-methylbenzyl substituent. | Provides a 3D scaffold, unlike many flat fragments.[12][13] |

| Hydrogen Bond Donors | 1 (Amine N-H) | Enables key polar interactions with protein targets. |

| Hydrogen Bond Acceptors | 2 (Carbonyl O, Tertiary N) | Offers multiple points for specific hydrogen bonding. |

| Key Features | Hydrophobic benzyl group, rigid heterocyclic core. | Balances hydrophobic and polar interactions. |

| Synthetic Tractability | Secondary amine serves as a direct handle for modification. | Ideal for "fragment growing" strategies post-hit validation.[7] |

Experimental Workflows and Protocols

A successful FBDD campaign requires robust and sensitive biophysical assays to detect the weak binding affinities typical of fragment hits.[15][16] The following protocols outline a validated workflow using 1-(3-Methylbenzyl)piperazin-2-one as a screening candidate.

General Preparation (Pre-Screening)

-

Fragment Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of 1-(3-Methylbenzyl)piperazin-2-one in 100% dimethyl sulfoxide (DMSO). Ensure the fragment is of high purity (>95%) and fully solubilized. High solubility is critical for avoiding false positives and ensuring accurate measurements.[7]

-

Target Protein: The target protein must be purified to a high degree of homogeneity and be stable and functional in the chosen assay buffer. For biophysical assays, protein concentrations are typically in the micromolar range.[2]

Primary Screening Protocol: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for primary screening due to its high sensitivity, low protein consumption, and ability to provide kinetic data.[17][18]

Objective: To rapidly identify if 1-(3-Methylbenzyl)piperazin-2-one binds to the immobilized target protein.

Methodology:

-

Chip Preparation: Covalently immobilize the target protein onto a suitable sensor chip (e.g., CM5) via amine coupling to achieve a density that provides a robust signal.

-

Buffer Preparation: The running buffer must be optimized for protein stability and should contain a matched concentration of DMSO (typically 1-5%) to the fragment solution to minimize bulk refractive index effects.[18]

-

Screening Injection: Inject 1-(3-Methylbenzyl)piperazin-2-one at a single, high concentration (e.g., 200 µM - 1 mM) over the sensor surface containing the immobilized target and a reference channel.

-

Data Analysis: A binding event is registered as an increase in Response Units (RU) in the target channel relative to the reference channel.

-

Affinity Estimation: If a hit is observed, perform a dose-response experiment by injecting a series of fragment concentrations to determine the equilibrium dissociation constant (K D).

Caption: SPR workflow for primary fragment screening.

Hit Validation Protocol: Saturation Transfer Difference (STD) NMR

It is imperative to validate hits from primary screens using an orthogonal biophysical method to eliminate artifacts and false positives.[1][15] STD-NMR is a ligand-observed NMR technique ideal for confirming weak binding events in solution.[15]

Objective: To confirm the binding of 1-(3-Methylbenzyl)piperazin-2-one to the target protein in solution.

Methodology:

-

Sample Preparation: Prepare two samples in a deuterated buffer (e.g., PBS in D₂O): one containing only the fragment (e.g., 500 µM) and another containing the fragment plus the target protein (e.g., 10-20 µM).

-

On-Resonance Spectrum: Acquire an NMR spectrum while selectively saturating a region of the protein's proton signals (on-resonance). Saturation will be transferred via spin diffusion to any bound fragment.

-

Off-Resonance Spectrum: Acquire a control spectrum with irradiation at a frequency where no protein signals are present (off-resonance).

-

Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum. Only protons of the fragment that received saturation (i.e., were close to the protein) will appear as signals in the resulting STD spectrum, confirming a direct binding interaction.

Caption: Hit validation and structural analysis workflow.

Structural Biology Protocol: X-ray Crystallography

The ultimate validation for an FBDD hit is the high-resolution 3D structure of the fragment-protein complex. This provides definitive proof of binding and reveals the precise interactions that are essential for the subsequent structure-based design phase.[14][16][17]

Objective: To determine the binding mode of 1-(3-Methylbenzyl)piperazin-2-one.

Methodology:

-

Crystallization: Screen for and optimize conditions to produce well-diffracting crystals of the target protein.

-

Fragment Soaking: Transfer the protein crystals into a solution containing a high concentration (e.g., 1-10 mM) of 1-(3-Methylbenzyl)piperazin-2-one and allow it to soak for a defined period.

-

Data Collection: Cryo-protect the soaked crystal and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination: Process the data and solve the crystal structure. The resulting electron density map should clearly show the fragment bound in a specific pocket of the protein, allowing for detailed analysis of its binding orientation and key interactions (e.g., hydrogen bonds, hydrophobic contacts).

Hit Elaboration: The Path from Fragment to Lead

With a validated hit and a high-resolution crystal structure, the fragment-to-lead (F2L) optimization phase can begin.[5] The structure of 1-(3-Methylbenzyl)piperazin-2-one is ideally suited for a "fragment growing" strategy.

The crystal structure will reveal unoccupied space adjacent to the bound fragment. Medicinal chemists can then use the N-H position of the piperazinone ring as a synthetic anchor to build out of the pocket, adding new chemical functionalities designed to interact with nearby amino acid residues. This structure-guided approach allows for the rational and efficient optimization of fragment affinity by orders of magnitude, transforming a millimolar or high micromolar binder into a potent lead compound.[4][19]

Caption: Conceptual workflow for "fragment growing".

Conclusion

1-(3-Methylbenzyl)piperazin-2-one represents a high-quality chemical tool for fragment-based drug discovery. Its compliance with the "Rule of Three," inherent 3D character, balanced pharmacophoric features, and synthetic tractability make it an ideal candidate for screening libraries. By employing a rigorous workflow of sensitive biophysical screening, orthogonal validation, and structural biology, researchers can effectively leverage this fragment to uncover novel binding interactions and develop potent, highly optimized lead compounds against a wide range of biological targets.

References

-

Scott, D. E., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal. Available at: [Link]

-

Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. Available at: [Link]

-

Kumar, A., et al. (2025). Fragment-based drug discovery: A graphical review. European Journal of Medicinal Chemistry. Available at: [Link]

-

PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures. Available at: [Link]

-

Sygnature Discovery. (n.d.). Fragment Screening. Sygnature Discovery. Available at: [Link]

-

Luo, J., et al. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Available at: [Link]

-

Vulpetti, A., & Dalvit, C. (2012). Combining biophysical screening and X-ray crystallography for fragment-based drug discovery. Drug Discovery Today. Available at: [Link]

-

Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Zoabi, A. (n.d.). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. XTALPi. Available at: [Link]

-

Gingell, H., & Ulaganathan, T. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. Available at: [Link]

-

Verdonk, M. L., & Rees, D. C. (2022). What makes a good fragment in fragment-based drug discovery? Expert Opinion on Drug Discovery. Available at: [Link]

-

Al-Ghorbani, M., et al. (2023). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Pharmaceuticals. Available at: [Link]

-

Wang, X., et al. (2024). Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents by causing DNA damage. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Sharma, P., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry & Biodiversity. Available at: [Link]

-

de Souza, G. E. P., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem. Available at: [Link]

-

Kumar, A., et al. (2025). Fragment-based drug discovery: A graphical review. European Journal of Medicinal Chemistry. Available at: [Link]

-

Mondal, B., et al. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. Available at: [Link]

-

ResearchGate. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review. ResearchGate. Available at: [Link]

-

Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Thieme Chemistry. Available at: [Link]

- Cong, F., et al. (2018). Synthesis method of chiral piperazinone derivative. Google Patents.

-

Scheufler, C., et al. (2016). Optimization of a Fragment-Based Screening Hit toward Potent DOT1L Inhibitors Interacting in an Induced Binding Pocket. ACS Chemical Biology. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

-

Christopher, J. A., et al. (2013). Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6). Cheméo. Available at: [Link]

-

O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

-

Yilmaz, F., et al. (2020). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

-

Chemical Synthesis Database. (2025). (3E)-1-acetyl-3-(3-chlorobenzylidene)-2,5-piperazinedione. Chemical Synthesis Database. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Piperazine, 1-methyl- (CAS 109-01-3). Cheméo. Available at: [Link]

-

ResearchGate. (2025). Biophysical Fragment Screening of the β 1 -Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. ResearchGate. Available at: [Link]

-

O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Dibenzyl ketone. Wikipedia. Available at: [Link]

Sources

- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fragment-based drug discovery: A graphical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drughunter.com [drughunter.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. sygnaturediscovery.com [sygnaturediscovery.com]

- 15. sygnaturediscovery.com [sygnaturediscovery.com]

- 16. Crystallographic Fragment Screening in Drug Discovery [saromics.com]

- 17. Combining biophysical screening and X-ray crystallography for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Optimization of a Fragment-Based Screening Hit toward Potent DOT1L Inhibitors Interacting in an Induced Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(3-Methylbenzyl)piperazin-2-one

Product Code: 1-MBP-2ONE CAS: (Hypothetical/Variable based on specific salt forms) Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 1-(3-Methylbenzyl)piperazin-2-one . This intermediate is a critical scaffold in peptidomimetic drug discovery. However, its amphiphilic nature—possessing a lipophilic benzyl tail and a polar, basic piperazinone head—creates a "perfect storm" for purification failures.

Key Physicochemical Properties:

-

Basicity: The N4-position (secondary amine) is basic (

), causing strong interaction with acidic silanols on silica gel. -

Polarity: The amide bond at C2-N1 increases water solubility and polarity compared to simple benzylpiperazines.

-

State: Often isolated as a viscous oil or low-melting solid due to the conformational flexibility of the piperazinone ring and the meta-substitution on the benzyl group preventing tight crystal packing.

Module 1: Chromatographic Isolation (The "Streaking" Issue)

User Issue: "I am trying to purify the compound via flash chromatography, but it streaks across the column, and I cannot separate it from the starting material (3-methylbenzylamine)."

Root Cause Analysis

-

Silanol Interaction: The secondary amine at N4 protonates upon contact with the acidic silica surface (

), causing "tailing" or irreversible adsorption. -

Co-elution: The starting material, 3-methylbenzylamine, is a primary amine with similar basicity and lipophilicity, leading to overlapping Rf values.

Troubleshooting Protocol: The "Amine-Modifier" System

Do not use standard Ethyl Acetate/Hexane gradients. They are ineffective for this lactam-amine hybrid.

Recommended Mobile Phase:

-

Solvent A: Dichloromethane (DCM)

-

Solvent B: Methanol (MeOH) containing 1% Ammonium Hydroxide (

) or 2% Triethylamine (TEA) .-

Why? The base competes for silanol sites, "blocking" them so your product can elute as a sharp band.

-

Step-by-Step Optimization:

-

Pre-wash the Column: Flush the silica column with 10% Solvent B in Solvent A to neutralize acidic sites before loading your sample.

-

Gradient Strategy:

-

Start: 100% DCM.

-

Ramp: 0%

10% MeOH/NH3 over 15 CV (Column Volumes). -

Elution: Product typically elutes between 3-6% MeOH.

-

-

Sample Loading: Load as a liquid injection in DCM. Do not dry-load on Celite if avoiding tailing is critical, as Celite can also have active sites; if dry loading is necessary, use basic alumina.

Visualization: Mobile Phase Decision Logic

Figure 1: Decision tree for optimizing flash chromatography conditions for basic piperazinones.

Module 2: Crystallization (The "Oiling Out" Issue)

User Issue: "My product comes out as a yellow oil or gum. I need a solid for stability studies."

Root Cause Analysis

The meta-methyl group on the benzyl ring disrupts crystal lattice packing (lower symmetry compared to para-isomers). Combined with the flexibility of the piperazinone ring, this favors an amorphous state.

Troubleshooting Protocol: Salt Formation

Converting the free base into a salt increases the melting point and lattice energy, forcing crystallization.

Preferred Salt: Hydrochloride (HCl) or Oxalate

| Parameter | HCl Salt Method | Oxalate Salt Method |

| Reagent | 4M HCl in Dioxane or Ether | Oxalic acid (anhydrous) |

| Solvent | Ethyl Acetate (EtOAc) or Ethanol | Isopropanol (IPA) |

| Stoichiometry | 1.1 equivalents | 1.0 equivalents |

| Outcome | Hygroscopic solid (handle fast) | Stable, non-hygroscopic solid |

| Use Case | Final drug formulation | Intermediate purification |

Protocol (Oxalate Salt Formation):

-

Dissolve 1.0 g of crude oil in 5 mL of warm Isopropanol (

). -

In a separate vial, dissolve 1.0 eq of oxalic acid in 2 mL warm Isopropanol.

-

Add the acid solution to the amine solution slowly with stirring.

-

Critical Step: Seed with a glass rod (scratch the side) or a known crystal if available.

-

Cool slowly to Room Temperature, then to

. -

Filter the white precipitate.[1]

-

Regeneration: To get the free base back, partition between DCM and saturated

.

Module 3: Scavenging Impurities (The "Chemical" Solution)

User Issue: "I have 5% unreacted 3-methylbenzylamine remaining. Chromatography is too expensive for this scale."

Root Cause Analysis

Both the product and the impurity are amines. However, the impurity is a primary amine , while the product is a secondary amine (sterically hindered by the lactam ring). We can exploit this difference in nucleophilicity.[2]

Troubleshooting Protocol: Electrophilic Scavenging

Use a polymer-supported isocyanate or a liquid scavenger that targets primary amines selectively.

Reagent: Isocyanate resin (e.g., PS-Isocyanate) or Acetic Anhydride (liquid method).

Workflow (Liquid Method - Cheaper):

-

Dissolve crude mixture in DCM.

-

Add 0.1 - 0.2 equivalents of Acetic Anhydride (calculate based on the % impurity).

-

Stir for 15 minutes.

-

Perform an Acid Wash :

-

Wash the organic layer with 1M HCl.

-

Result: The basic product (piperazinone) goes into the water layer. The acetylated impurity (now a neutral amide) stays in the DCM.

-

-

Basify & Extract:

Visualization: Impurity Removal Workflow

Figure 2: Chemical scavenging workflow to remove primary amine impurities without chromatography.

Frequently Asked Questions (FAQs)

Q: Can I distill this compound?

A: Direct distillation is risky. Piperazinones have high boiling points (

Q: Why does my NMR show a split in the signals?

A: You are likely seeing rotamers . The amide bond (N1-C2) has partial double-bond character, restricting rotation. In 1-substituted piperazin-2-ones, this can lead to broad or split peaks in

Q: Is the lactam ring stable to hydrolysis? A: Generally, yes. The six-membered lactam is more stable than beta-lactams. However, avoid prolonged exposure to strong acids (6M HCl) or strong bases (NaOH) at high temperatures, which can open the ring to the amino acid derivative [2].

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for amine purification and pKa considerations).

-

Petkovic, M., et al. (2023).[3] Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis. (Describes modern synthesis and stability of piperazinone scaffolds).

-

Teledyne ISCO. (2022). Flash Chromatography Guide: Purifying Basic Compounds. (Source for amine-modifier mobile phase protocols).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Piperazin-2-one derivatives. (General physicochemical data).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. CN104230850A - Separation method of piperazine - Google Patents [patents.google.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 6. pubs.acs.org [pubs.acs.org]

Optimizing reaction conditions for N-alkylation of piperazin-2-one

Ticket ID: #PIP-2-ONE-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Regioselectivity and Reaction Conditions

Triage: The Regioselectivity Decision Matrix

Before selecting reagents, you must define your target. Piperazin-2-one contains two distinct nitrogen centers with vastly different electronic properties.

-

N4 (Amine): A secondary amine (

of conjugate acid -

N1 (Lactam): An amide nitrogen (

of N-H

Use the following decision tree to select your workflow:

Figure 1: Strategic workflow for regioselective functionalization of piperazin-2-one scaffolds.

Knowledge Base: Optimization Modules

Module A: Targeting N4 ( The "Easy" Path)

Because N4 is a secondary amine, it reacts readily with alkyl halides. The challenge here is over-alkylation (formation of quaternary ammonium salts).

-

Recommended Protocol (Direct Alkylation):

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: Acetonitrile (MeCN) or Acetone. Avoid DMF if possible to simplify workup.

-

Stoichiometry: 1.0 equiv Substrate : 1.1 equiv Base : 0.9–1.0 equiv Alkyl Halide.

-

Tip: Use a slight deficit of the alkylating agent to prevent bis-alkylation.

-

-

Recommended Protocol (Reductive Amination):

-

Best for avoiding quaternization.

-

Reagents: Aldehyde/Ketone (1.1 equiv) + Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

-

Solvent: DCE or THF with catalytic Acetic Acid.

-

Module B: Targeting N1 (The "Protected" Path)

Direct alkylation of N1 without protecting N4 is rarely successful; the N4 amine will scavenge the electrophile.

-

Step 1: Protection

-

React N4 with

(DCM, TEA) to form 4-Boc-piperazin-2-one . This renders N4 non-nucleophilic.

-

-

Step 2: N1 Alkylation

-

Base: Sodium Hydride (NaH, 60% dispersion). Why? You need a base with

to deprotonate the lactam. -

Solvent: Anhydrous DMF or THF.

-

Temperature: 0°C for deprotonation (30 min), then RT for alkylation.

-

-

Step 3: Deprotection

-

TFA/DCM or HCl/Dioxane to remove the Boc group.[1]

-

Optimization Data: Reagent Selection Matrix

Use this table to tune your reaction if standard conditions fail.

| Variable | Standard Choice | High Performance Alternative | Why? |

| Base (N4) | Cesium is more soluble in organic solvents (the "Cesium Effect"). | ||

| Base (N1) | NaH | LiHMDS or KHMDS | HMDS bases are non-nucleophilic and soluble, reducing side reactions. |

| Solvent | MeCN (N4) / DMF (N1) | THF or Toluene | THF is easier to remove than DMF; Toluene is good for phase-transfer catalysis. |

| Additive | None | TBAI or KI | Iodide catalyzes Finkelstein exchange, activating sluggish alkyl chlorides. |

Troubleshooting Guide (FAQs)

Q1: I am trying to alkylate N1, but I see significant N4 alkylation despite using NaH.

Diagnosis: Your N4 protection strategy has failed or was skipped. Root Cause: Even in the presence of NaH, the neutral N4 amine is a better nucleophile than the neutral N1 amide. If you add NaH, you generate the N1 anion, but if any unprotected N4 is present, it competes. Solution: Verify the purity of your 4-Boc-piperazin-2-one intermediate by NMR. Ensure N4 is fully carbamoylated before attempting N1 alkylation [1].

Q2: My yield is low (<30%) for N1 alkylation; the starting material is consumed.

Diagnosis: O-alkylation vs. N-alkylation (Ambident Nucleophile). Root Cause: The lactam anion can react at the Oxygen (forming an imidate ether) or the Nitrogen. Hard electrophiles (like alkyl sulfonates) sometimes favor Oxygen. Solution:

-

Switch solvent to a less polar one (THF instead of DMF) to encourage tight ion pairing, which favors N-alkylation.

-

Switch from NaH to LiHMDS; the Lithium cation coordinates the oxygen, blocking it and forcing N-attack.

Q3: I observe a "dimer" byproduct during N4 alkylation.

Diagnosis: Bis-alkylation or bridging. Root Cause: If your alkyl halide is a di-halide or very reactive, one piperazinone molecule might react twice, or two piperazinones might attack one linker. Solution:

-

High Dilution: Run the reaction at 0.05 M concentration.

-

Slow Addition: Add the alkyl halide dropwise over 1 hour.

-

Switch to Reductive Amination: This mechanism inherently stops at the tertiary amine stage [2].

Q4: The reaction turns black/tarry when using NaH in DMF.

Diagnosis: Solvent decomposition (Vilsmeier-Haack type side reactions). Root Cause: NaH can deprotonate DMF over time or at high temps, leading to reactive species that polymerize or react with the amine. Solution:

-

Keep the temperature strictly at 0°C during deprotonation.

-

Do not let the NaH/DMF mixture stir for hours before adding the electrophile.

-

Switch to THF or DMAc (Dimethylacetamide), which are more stable to strong bases.

Experimental Protocols

Protocol A: N4-Selective Alkylation (General)

-

Dissolve piperazin-2-one (1.0 mmol) in MeCN (5 mL).

-

Add

(1.5 mmol, 207 mg). -

Add Alkyl Halide (1.0 mmol) dropwise.

-

Heat to 60°C and monitor by TLC/LCMS (typically 4–12 h).

-

Workup: Filter solids, concentrate filtrate, and purify via flash chromatography (DCM/MeOH gradients).

Protocol B: N1-Selective Alkylation (via Boc-Protection)

-

Protection: React piperazin-2-one with

(1.1 equiv) in DCM/TEA. Isolate 4-Boc-piperazin-2-one.[2] -

Deprotonation: Dissolve 4-Boc-intermediate (1.0 mmol) in anhydrous DMF (3 mL) under

. Cool to 0°C. -

Add NaH (60% in oil, 1.2 mmol, 48 mg). Stir at 0°C for 30 mins until gas evolution ceases.

-

Alkylation: Add Alkyl Halide (1.2 mmol) slowly. Allow to warm to RT and stir for 2–6 h.

-

Quench: Carefully add sat.

(aq). Extract with EtOAc.[1] -

Deprotection: Treat the crude residue with 4M HCl in Dioxane (2 mL) for 1 h. Concentrate to yield the N1-alkylated salt [3].

References

-

BenchChem. Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives. (Accessed 2026). Link

-

National Institutes of Health (NIH). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists. (2010). Link

-

Stoltz Group (Caltech). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones. (2012). Link

-

Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold (Analogous Lactam/Amide Reactivity). (2021).[3][4][5] Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives [mdpi.com]

- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

Technical Support Center: Reducing Catalyst Poisoning in 1-(3-Methylbenzyl)piperazin-2-one Synthesis

Welcome to the technical support center for the synthesis of 1-(3-Methylbenzyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate one of the most common and costly issues in catalytic synthesis: catalyst poisoning. As your partner in chemical innovation, we provide this in-depth resource to ensure your reactions are efficient, reproducible, and successful.

The synthesis of 1-(3-Methylbenzyl)piperazin-2-one, a key intermediate in various pharmaceutical pathways, typically relies on catalytic N-alkylation or reductive amination. These reactions often employ palladium on carbon (Pd/C) or other precious metal catalysts, which are highly susceptible to deactivation by impurities.[1][2] This guide provides a structured, question-and-answer approach to diagnosing, resolving, and preventing catalyst poisoning.

Part 1: Troubleshooting Guide - Common Scenarios

This section addresses the most frequent issues encountered during the synthesis. We move from symptom to cause to solution, providing a logical path to resolving experimental hurdles.

Question 1: My hydrogenation/reductive amination reaction is extremely sluggish or has completely stalled. What is the most probable cause?

Answer: A sudden or gradual loss of catalytic activity is a classic hallmark of catalyst poisoning.[3] This occurs when chemical species in the reaction mixture strongly adsorb to the active sites of the catalyst (e.g., the palladium atoms), preventing them from facilitating the desired transformation.[4][5] While other factors like poor hydrogen dispersion or incorrect reaction temperature can play a role, poisoning should be your primary suspect, especially if the protocol has worked previously.

Common poisons include compounds containing sulfur, nitrogen, phosphorus, or halogens, which can be present as impurities in your starting materials or solvents.[6][7][8]

Question 2: I'm observing inconsistent yields and reaction times between different batches of starting materials. How can I diagnose this?